molecular formula C16H16FN3O3 B11828381 1-(4-(3-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid

1-(4-(3-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid

Cat. No.: B11828381
M. Wt: 317.31 g/mol
InChI Key: JGUSREGSUJRNSR-UHFFFAOYSA-N
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Description

1-(4-(3-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring, a pyrazinone moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid typically involves multiple stepsKey reagents often include N,N-dimethylformamide dimethyl acetal and various hydrazines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketones or other oxidized groups to alcohols or other reduced forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

1-(4-(3-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action for 1-(4-(3-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(3-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid is unique due to its combination of these three functional groups, which can confer specific biological activities and chemical properties not found in simpler compounds.

Properties

Molecular Formula

C16H16FN3O3

Molecular Weight

317.31 g/mol

IUPAC Name

1-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]piperidine-3-carboxylic acid

InChI

InChI=1S/C16H16FN3O3/c17-12-4-1-5-13(9-12)20-8-6-18-14(15(20)21)19-7-2-3-11(10-19)16(22)23/h1,4-6,8-9,11H,2-3,7,10H2,(H,22,23)

InChI Key

JGUSREGSUJRNSR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CN(C2=O)C3=CC(=CC=C3)F)C(=O)O

Origin of Product

United States

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